molecular formula C18H15N5O B1684205 E7449 CAS No. 1140964-99-3

E7449

Numéro de catalogue: B1684205
Numéro CAS: 1140964-99-3
Poids moléculaire: 317.3 g/mol
Clé InChI: JLFSBHQQXIAQEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

E7449 primarily targets Poly (ADP-ribose) Polymerase 1 (PARP1) and Poly (ADP-ribose) Polymerase 2 (PARP2) . These enzymes play a crucial role in DNA repair and genomic stability . Additionally, this compound also inhibits tankyrase 1 and 2 (TNKS1 and 2) , which are regulators of the canonical Wnt/β-catenin signaling pathway .

Mode of Action

This compound inhibits the enzymatic activity of PARP1 and PARP2 . It also traps PARP1 onto damaged DNA, a mechanism that has been shown to augment cytotoxicity . This dual action impairs DNA repair, making cells more susceptible to DNA damage .

Biochemical Pathways

This compound affects two main biochemical pathways: the DNA repair pathway and the Wnt/β-catenin signaling pathway . By inhibiting PARP1 and PARP2, this compound impairs the base excision repair (BER) pathway, leading to an accumulation of DNA damage . On the other hand, by inhibiting TNKS1 and TNKS2, this compound antagonizes the Wnt/β-catenin signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve dose-dependent binding to chromatin . The maximum tolerated dose (MTD) of this compound was determined to be 600 mg/day . At this dose, this compound treatment was associated with substantial and sustained dose-dependent PARP inhibition .

Result of Action

The inhibition of PARP1 and PARP2 by this compound leads to impaired DNA repair, which can potentiate the cytotoxicity of both radiotherapy and chemotherapy . As a single agent, this compound has significant antitumor activity in BRCA-deficient xenografts . Additionally, this compound’s inhibition of the Wnt/β-catenin signaling pathway results in altered expression of Wnt target genes .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. For instance, peak this compound plasma concentrations were delayed by 2 hours in fed patients compared with fasted patients . Furthermore, the efficacy of this compound can be affected by the expression levels of certain proteins in cancer cells, such as P-glycoprotein (P-gp) .

Orientations Futures

Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities . Future research could focus on further exploring the therapeutic potential of quinazolinones and developing new derivatives with enhanced activity and safety profiles .

Analyse Biochimique

Biochemical Properties

E7449 inhibits the enzymatic activity of PARP1 and PARP2 .

Cellular Effects

This compound has shown significant antitumor activity in BRCA-deficient xenografts . It also inhibited Wnt/β-catenin signaling in colon cancer cell lines, likely through TNKS inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PARP enzymatic activity and additionally trapping PARP1 onto damaged DNA . This mechanism has been shown to augment cytotoxicity .

Temporal Effects in Laboratory Settings

This compound has shown to have a pharmacodynamic effect on Wnt target genes observed in tumors . It lacked single agent antitumor activity in vivo .

Dosage Effects in Animal Models

In an in vivo survival model of acute myeloid leukemia (AML), daily dosing of this compound at 100 mg/kg resulted in statistically significant anticancer activity . This decrease in leukemic load also translated into a statistically significant survival benefit in this compound treated mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to DNA repair and Wnt/β-catenin signaling .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is not a substrate for P-glycoprotein (P-gp) transport .

Subcellular Localization

Given its role as a PARP inhibitor, it is likely to be found in the nucleus where PARP1 and PARP2 exert their functions in DNA repair .

Méthodes De Préparation

La synthèse de E7449 implique plusieurs étapes :

    Réaction initiale : Du chloroacétonitrile est ajouté à une solution d'acide chlorhydrique 4N dans du dioxane, en maintenant la température interne inférieure à 30 °C. La solution résultante est agitée pendant 30 minutes à température ambiante.

    Formation intermédiaire : Une solution du composé initial dans du dioxane est ajoutée goutte à goutte, en maintenant la température interne inférieure à 60 °C. Le mélange est chauffé à 90 °C jusqu'à ce que la réaction soit complète, puis refroidi et filtré pour obtenir le produit intermédiaire.

    Réactions supplémentaires : Le produit intermédiaire est mis à réagir avec de la diisopropyléthylamine et du chlorhydrate d'isoindoline dans du diméthylformamide, en maintenant la température interne inférieure à 30 °C. Le mélange est agité pendant 16 heures, puis de l'eau est ajoutée et le pH est ajusté à 6,0 à l'aide d'acide chlorhydrique 6N.

Analyse Des Réactions Chimiques

E7449 subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité enzymatique de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2, ainsi que la tankyrase 1 et la tankyrase 2. Cette inhibition altère la réparation des dommages à l'ADN et piège la poly(ADP-ribose) polymérase 1 sur l'ADN endommagé, augmentant la cytotoxicité. De plus, this compound inhibe la signalisation Wnt/β-caténine en stabilisant les protéines axine et tankyrase, ce qui entraîne une déstabilisation de la β-caténine .

Comparaison Avec Des Composés Similaires

E7449 est comparé à d'autres inhibiteurs de la poly(ADP-ribose) polymérase tels que l'olaparib et le niraparib. Bien que ces inhibiteurs ciblent également la poly(ADP-ribose) polymérase 1 et la poly(ADP-ribose) polymérase 2, this compound inhibe de manière unique la tankyrase 1 et la tankyrase 2, ce qui le rend efficace pour inhiber la signalisation Wnt/β-caténine . Cette double inhibition différencie this compound des autres inhibiteurs de la poly(ADP-ribose) polymérase et offre des avantages thérapeutiques supplémentaires.

Composés similaires

Propriétés

IUPAC Name

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFSBHQQXIAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140964-99-3
Record name E-7449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2X-121
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2X-121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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